2-chloro-6-iodo-3-(trifluoromethoxy)pyridine
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Overview
Description
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3INO It is a halogenated pyridine derivative, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-iodo-3-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-3-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-6-chloro-3-(trifluoromethoxy)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-chloro-6-phenyl-3-(trifluoromethoxy)pyridine.
Scientific Research Applications
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents due to its halogenated structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-iodo-3-(trifluoromethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its halogenated and trifluoromethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-iodo-6-(trifluoromethoxy)pyridine
- 2-chloro-5-iodo-3-(trifluoromethoxy)pyridine
Uniqueness
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine is unique due to the specific positioning of its halogen and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1361496-09-4 |
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Molecular Formula |
C6H2ClF3INO |
Molecular Weight |
323.44 g/mol |
IUPAC Name |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF3INO/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H |
InChI Key |
JJFAQQMKXBDPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)Cl)I |
Purity |
95 |
Origin of Product |
United States |
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